Pantoprazole Sulfone
Overview
Description
Pantoprazole sulfone is a derivative of pantoprazole, a proton pump inhibitor used to treat conditions like gastroesophageal reflux disease, erosive esophagitis, and Zollinger-Ellison syndrome . This compound is formed through the oxidation of pantoprazole and is often studied for its pharmacokinetic properties and potential therapeutic applications.
Mechanism of Action
Target of Action
Pantoprazole Sulfone, like Pantoprazole, primarily targets the (H+, K+)-ATPase enzyme located at the secretory surface of gastric parietal cells . This enzyme is crucial for the final step in gastric acid production . This compound also interacts with cytochrome P450 (CYP) 2C19 , which plays a significant role in its metabolism .
Mode of Action
This compound exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding leads to the inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . As the binding of this compound to the (H+, K+)-ATPase enzyme is irreversible, new enzyme needs to be expressed in order to resume acid secretion .
Biochemical Pathways
This compound affects the biochemical pathways related to gastric acid secretion. The main metabolic pathway of this compound involves demethylation by CYP2C19 , followed by sulfation . This compound also undergoes oxidation by CYP3A4 . These metabolic processes affect the pharmacokinetics and/or pharmacodynamics of this compound .
Pharmacokinetics
This compound exhibits linear pharmacokinetics with a total serum clearance of 0.1 l/h/kg, a serum elimination half-life of about 1.1 h, and an apparent volume of distribution of 0.15 l/kg . It is primarily metabolized in the liver by CYP2C19 . The pharmacokinetics of this compound can be predicted in populations with various CYP2C19 metabolic activities .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of gastric acid secretion, leading to increased gastric pH . This results in the treatment of conditions like gastroesophageal reflux disease (GERD), erosive esophagitis, and pathological hypersecretory conditions . In addition, this compound has been shown to induce mitochondrial apoptosis and attenuate NF-κB signaling in glioma cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis of Pantoprazole Sodium Sesquihydrate, a related compound, has been carried out in water, demonstrating the influence of solvent choice on the synthesis process . Furthermore, the transformation of Pantoprazole Sodium heterosolvate to Pantoprazole Sodium Sesquihydrate is influenced by the association between molecules of water and the solvent used . These findings suggest that the environment in which this compound is synthesized and administered can impact its action and efficacy.
Biochemical Analysis
Biochemical Properties
Pantoprazole Sulfone, like Pantoprazole, may interact with enzymes, proteins, and other biomolecules in the body. Pantoprazole is primarily metabolized by the cytochrome P450 (CYP) 2C19 enzyme, converting to 4’-demethyl pantoprazole
Cellular Effects
The cellular effects of this compound are not well-studied. Pantoprazole influences cell function by suppressing gastric acid secretion. It irreversibly inhibits the H+/K±ATPase at parietal cells of the stomach
Molecular Mechanism
Pantoprazole works by irreversibly binding to the H+/K±ATPase enzyme, inhibiting gastric acid secretion
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: Pantoprazole sulfone can be synthesized by oxidizing pantoprazole. One common method involves the use of hydrogen peroxide and acetic acid with methyl rhenium trioxide as a catalyst . The reaction proceeds as follows:
Starting Materials: 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride and 5-difluoromethoxy-2-mercapto-1H-benzimidazole.
Reaction: The starting materials react to form 5-difluoromethoxy-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]sulfo}-1H-benzimidazole.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Pantoprazole sulfone primarily undergoes oxidation reactions. The key reaction is the oxidation of the sulfoxide group in pantoprazole to the sulfone group in this compound .
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, acetic acid.
Catalysts: Methyl rhenium trioxide.
Major Products: The major product of the oxidation reaction is this compound. Byproducts may include various oxidized impurities, which are typically removed through purification processes .
Scientific Research Applications
Pantoprazole sulfone has several scientific research applications:
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Drug Delivery Systems: Used in the development of controlled-release formulations to improve the therapeutic efficacy of pantoprazole.
Biological Studies: Investigated for its effects on gastric acid secretion and potential therapeutic benefits in treating acid-related disorders.
Industrial Applications: Utilized in the synthesis of related pharmaceutical compounds and as a reference standard in quality control.
Comparison with Similar Compounds
Properties
IUPAC Name |
6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfonyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O5S/c1-24-13-5-6-19-12(14(13)25-2)8-27(22,23)16-20-10-4-3-9(26-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJYMBZQIJDMMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60155666 | |
Record name | 5-Difluoromethoxy-2-((3,4 dimethoxy-2-pyridyl)methylsulfonyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60155666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127780-16-9 | |
Record name | 5-Difluoromethoxy-2-((3,4 dimethoxy-2-pyridyl)methylsulfonyl)-1H-benzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127780169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Difluoromethoxy-2-((3,4 dimethoxy-2-pyridyl)methylsulfonyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60155666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PANTOPRAZOLE SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLW375VGE9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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